molecular formula C11H8ClNO2 B2844085 Methyl 3-chloroquinoline-6-carboxylate CAS No. 1357958-20-3

Methyl 3-chloroquinoline-6-carboxylate

Cat. No. B2844085
CAS RN: 1357958-20-3
M. Wt: 221.64
InChI Key: LIVVYLNBAYBNDP-UHFFFAOYSA-N
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Description

“Methyl 3-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1357958-20-3 . It has a molecular weight of 221.64 and its IUPAC name is methyl 3-chloroquinoline-6-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloroquinoline-6-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-chloroquinoline-6-carboxylate” is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Mass Spectrometric Analysis

The study on collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, including structures related to Methyl 3-chloroquinoline-6-carboxylate, highlights the unusual fragmentation behavior of this class of compounds. This research provides insights into the general mechanisms of fragmentation, useful for analytical tools in drug testing and the characterization of potential metabolites (Beuck et al., 2009).

Synthesis and Cytotoxicity Studies

Direct one-pot synthesis methods have been developed for polycarbo-substituted alkyl (Thieno[3,2-c]quinoline)-2-carboxylates, derived from structures closely related to Methyl 3-chloroquinoline-6-carboxylate. These compounds showed promising cytotoxicity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Mphahlele et al., 2014).

Anti-inflammatory Effects

Research on 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which shares a structural core with Methyl 3-chloroquinoline-6-carboxylate, demonstrated significant anti-inflammatory properties. This study contributes to understanding the therapeutic potential of similar compounds in treating inflammation-related conditions (Torres et al., 1999).

Arylation and Alkylation Studies

Auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives have been explored, offering a method for the functionalization of compounds including Methyl 3-chloroquinoline-6-carboxylate. This research opens pathways for developing novel synthetic strategies in organic chemistry (Shabashov & Daugulis, 2010).

Photolysis in Aqueous Systems

The photodegradation of quinolinecarboxylic herbicides, closely related to Methyl 3-chloroquinoline-6-carboxylate, was studied in aqueous solutions. This research provides insights into the environmental fate and photolytic degradation pathways of such compounds, which is crucial for assessing their environmental impact (Pinna & Pusino, 2012).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

methyl 3-chloroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVVYLNBAYBNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloroquinoline-6-carboxylate

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